groenlandicine

説明

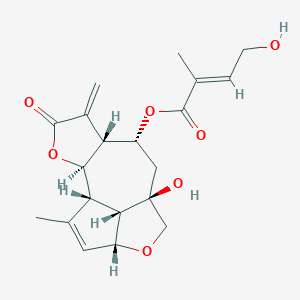

Molecular Structure Analysis

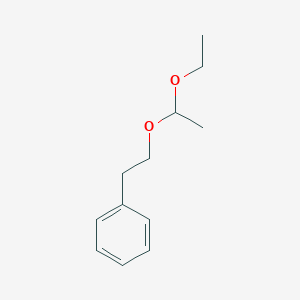

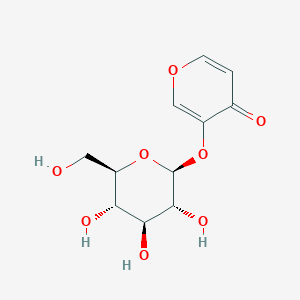

The molecular formula of Groenlandicine is C19H16NO4+ . The molecular weight is 322.33 g/mol . The InChI is 1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 . The Canonical SMILES is COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5) .Physical And Chemical Properties Analysis

Groenlandicine has a molecular weight of 322.33 g/mol . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .科学的研究の応用

Alzheimer’s Disease Treatment

Groenlandicine has been identified as a compound with potential anti-acetylcholinesterase (AChE) activity . This activity is crucial because AChE inhibitors are used to treat Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter important for learning and memory. Research suggests that Groenlandicine, along with other alkaloids, could be used as quality markers to select herbal medicines for Alzheimer’s treatment .

Cancer Research

Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) . HRAR is implicated in the complications of diabetes, but inhibitors of this enzyme have also been explored for their anticancer properties, as they can affect the polyol pathway involved in tumor growth and survival.

Gastrointestinal Disorders

The combination of Coptidis Rhizoma and Euodiae Fructus, which contains Groenlandicine, is traditionally used in Chinese medicine to treat gastrointestinal disorders . Modern research into the qualitative and quantitative effects of these herbal pairs could illuminate Groenlandicine’s role in digestive health.

Neuroprotective Effects

Groenlandicine’s potential for treating brain diseases extends beyond Alzheimer’s. Its anti-AChE activity could also provide neuroprotective benefits, helping to preserve cognitive functions in various neurodegenerative conditions .

Diabetes Management

The inhibitory effect of Groenlandicine on HRAR may also make it a candidate for managing diabetic complications. By inhibiting this enzyme, Groenlandicine could help prevent or slow down the progression of diabetic complications such as cataracts and neuropathy .

Drug Development and Quality Control

The study of Groenlandicine’s spectrum-effect relationship and molecular docking can aid in the development of new drugs and the establishment of quality control markers for herbal medicines . This application is crucial for ensuring the efficacy and safety of phytochemicals in clinical use.

Safety and Hazards

Groenlandicine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling Groenlandicine .

作用機序

Mode of Action

Groenlandicine exhibits a moderate inhibitory effect on HRAR, with an IC50 value of 154.2 μM . This means it can inhibit the activity of HRAR, potentially impacting the metabolism of glucose. Furthermore, Groenlandicine selectively induces DNA cleavage mediated by topoisomerase I . This interaction can lead to DNA damage, which is often exploited in cancer therapies.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, how it is metabolized, and how it is eliminated .

Result of Action

The molecular and cellular effects of Groenlandicine’s action are largely dependent on its interaction with its targets. Its inhibitory effect on HRAR could potentially lead to alterations in glucose metabolism at the cellular level . The induction of topoisomerase I-mediated DNA cleavage could result in DNA damage at the molecular level, potentially leading to cell death . This property could be exploited for therapeutic purposes, particularly in cancer treatment.

Action Environment

Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound These factors could include temperature, pH, and the presence of other compounds, which could affect the stability, absorption, distribution, metabolism, and excretion of Groenlandicine

特性

IUPAC Name |

16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIOBGCIEGZHJH-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191983 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Groenlandicine | |

CAS RN |

38691-95-1 | |

| Record name | Groenlandicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrocheilanthifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)

![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)

![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)